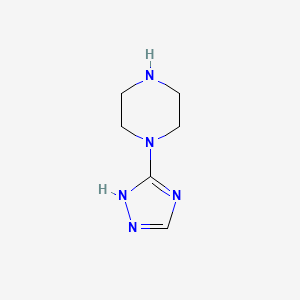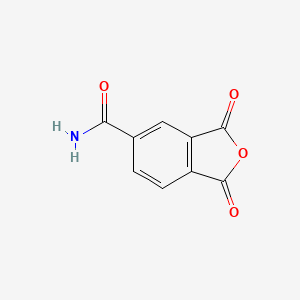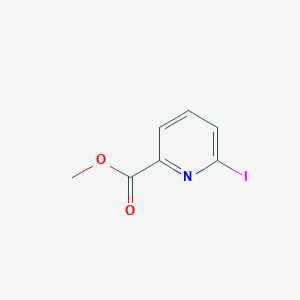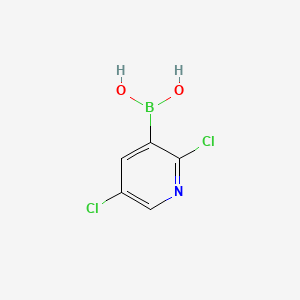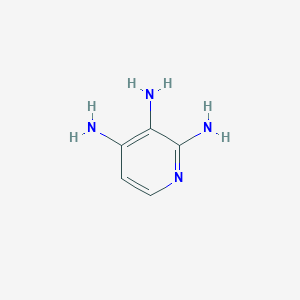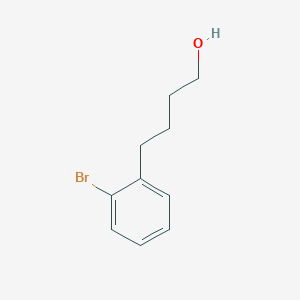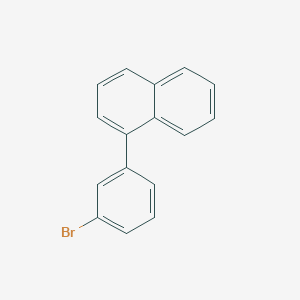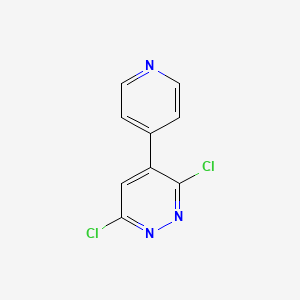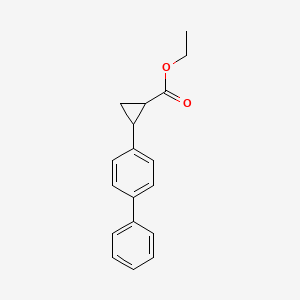
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, is a cyclopropane derivative. Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to these molecules. They are often used in organic synthesis and can exhibit interesting biological activities .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the three-membered ring. In the context of related compounds, the synthesis of ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) has been reported to initiate the cationic polymerization of N-vinylcarbazole, suggesting that similar ethyl cyclopropane carboxylates could be used in polymerization reactions . Additionally, substituted cyclohexenone derivatives have been synthesized from reactions involving chalcones and ethylacetoacetate, which could potentially be adapted for the synthesis of related cyclopropane compounds .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the cyclopropane ring. X-ray diffraction studies of related compounds, such as cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid, have revealed details about the molecular geometries and how they interact with solvents like ethanol . These studies can provide insights into the stereochemistry and electronic properties of the cyclopropane ring, which are crucial for understanding the reactivity and potential applications of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. For example, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates leads to the formation of cycloprop[b]indoles, showcasing the reactivity of the cyclopropane ring under irradiation . The cationic polymerization initiated by ECMC also demonstrates the potential of cyclopropane derivatives to act as initiators in polymer formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can affect boiling points, solubility, and stability. The inclusion complexes of cyclopropane dicarboxylic acids with ethanol suggest that these compounds can form supramolecular structures through hydrogen bonding, which could be relevant for the solubility and crystallization behavior of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate . The antimicrobial activity screening of related cyclopropane carboxamide derivatives indicates potential biological properties that could be explored for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate .
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry Applications
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound related to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, has been used in polymer chemistry. It was oligomerized using horseradisch peroxidase as a catalyst in an aqueous medium, forming cross-linked polymers through free radical polymerization (Pang, Ritter, & Tabatabai, 2003).
Medicinal Chemistry and Drug Discovery
Ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, another related compound, is important in medicinal chemistry. It serves as a bifunctional cyclopropane for the preparation of diverse collections of cyclopropane-containing lead-like compounds, fragments, and building blocks, which are valuable in drug discovery (Chawner, 2017).
Antimicrobial and Antioxidant Applications
Compounds similar to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate have shown significant antimicrobial and antioxidant activities. Specifically, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates exhibited excellent antibacterial and antifungal properties, along with pronounced antioxidant potential (Raghavendra et al., 2016).
Ethylene Biosynthesis in Plants
Research on 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, involves compounds structurally related to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This research is crucial for understanding ethylene biosynthesis, which impacts plant growth and fruit ripening processes (Hoffman, Yang, & McKeon, 1982).
Eigenschaften
IUPAC Name |
ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDCGJPIPIYLPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

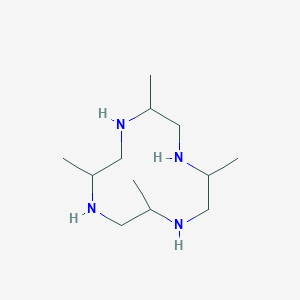
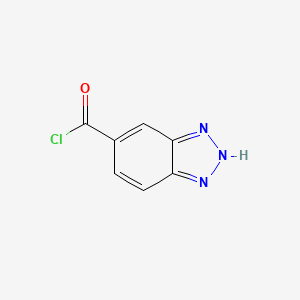

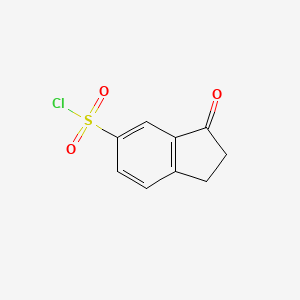

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)
